Ethyl 2-(2-(methylthio)pyrimidin-4-yl)acetate
Description
Overview of Pyrimidine (B1678525) Scaffold Significance in Synthetic and Medicinal Chemistry
The pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, is a cornerstone of organic and medicinal chemistry. This fundamental scaffold is a key component of nucleic acids (cytosine, thymine, and uracil), playing a central role in the genetic code and biological processes. Beyond its biological ubiquity, the pyrimidine nucleus is a "privileged scaffold," meaning it is a recurring structural motif in a multitude of biologically active compounds and approved drugs. Its ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, with biological targets like enzymes and receptors, makes it a highly sought-after framework in drug design. Consequently, the synthesis and functionalization of pyrimidine derivatives remain an active and fertile area of chemical research.
The Role of Methylthio and Ester Functionalities in Heterocyclic Systems
The introduction of specific functional groups onto a heterocyclic core can profoundly influence a molecule's physicochemical properties and biological activity. The methylthio group (-SCH3) , a sulfur-containing moiety, is known to modulate lipophilicity, which can enhance a compound's ability to cross cellular membranes. Furthermore, the sulfur atom can participate in coordination with metal ions in enzymes and can be a site for metabolic transformations. The methylthio group's electron-donating nature can also influence the reactivity of the heterocyclic ring.
Structural Context of Ethyl 2-(2-(methylthio)pyrimidin-4-yl)acetate within Pyrimidine Chemistry
This compound is a 2,4-disubstituted pyrimidine. The methylthio group is attached at the C2 position, a common site for functionalization in pyrimidine chemistry. The ethyl acetate (B1210297) group is linked to the C4 position via a methylene (B1212753) bridge. This specific arrangement of functional groups provides multiple reactive sites for further chemical transformations, making it a versatile building block. The interplay between the electron-donating methylthio group and the electron-withdrawing nature of the pyrimidine ring, along with the reactivity of the ester and the active methylene group, defines the chemical character and synthetic potential of this compound.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(2-methylsulfanylpyrimidin-4-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-3-13-8(12)6-7-4-5-10-9(11-7)14-2/h4-5H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSRTYTZKWINDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC(=NC=C1)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676735 | |
| Record name | Ethyl [2-(methylsulfanyl)pyrimidin-4-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
582309-12-4 | |
| Record name | Ethyl [2-(methylsulfanyl)pyrimidin-4-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Profile of Ethyl 2 2 Methylthio Pyrimidin 4 Yl Acetate
This section details the fundamental chemical properties of Ethyl 2-(2-(methylthio)pyrimidin-4-yl)acetate, providing a clear identity for this compound.
| Property | Value |
| CAS Number | 582309-12-4 |
| Molecular Formula | C9H12N2O2S |
| Molecular Weight | 212.27 g/mol |
| Predicted Boiling Point | 327 °C |
| Predicted Flash Point | 151 °C |
Note: The boiling and flash points are predicted values and should be considered as estimates.
Chemical Reactivity and Derivatization Studies of Ethyl 2 2 Methylthio Pyrimidin 4 Yl Acetate
Transformations of the Methylthio Group
The methylthio (-SCH₃) group at the C2 position of the pyrimidine (B1678525) ring is a key functional handle that can be modified through oxidation or displaced by nucleophiles.
Oxidative Modifications to Sulfoxide (B87167) and Sulfone Derivatives
The sulfur atom in the methylthio group can be readily oxidized to form the corresponding sulfoxide and sulfone derivatives. This transformation is significant as it alters the electronic properties and reactivity of the pyrimidine ring. The resulting methylsulfinyl and methylsulfonyl groups are strong electron-withdrawing groups and can function as effective leaving groups in nucleophilic substitution reactions.
The oxidation typically proceeds in a stepwise manner, first yielding the sulfoxide, Ethyl 2-(2-(methylsulfinyl)pyrimidin-4-yl)acetate, and upon further oxidation, the sulfone, Ethyl 2-(2-(methylsulfonyl)pyrimidin-4-yl)acetate. Common oxidizing agents for these transformations include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, and potassium permanganate. The conversion of a methylthio group to a methylsulfonyl group makes it a much better leaving group for subsequent nucleophilic displacement. For instance, related compounds like 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (B154808) are known to react with nucleophiles to displace the methylsulfonyl moiety. prepchem.com
Table 1: Oxidative Modifications
| Starting Material | Reagent (Typical) | Product | Functional Group Transformation |
| Ethyl 2-(2-(methylthio)pyrimidin-4-yl)acetate | m-CPBA (1 equiv.) | Ethyl 2-(2-(methylsulfinyl)pyrimidin-4-yl)acetate | Thioether to Sulfoxide |
| This compound | m-CPBA (2 equiv.) | Ethyl 2-(2-(methylsulfonyl)pyrimidin-4-yl)acetate | Thioether to Sulfone |
Nucleophilic Displacements Involving the Thioether Linkage
The methylthio group, particularly when activated (e.g., after oxidation to a sulfone), can be displaced by a variety of nucleophiles. However, even without prior oxidation, the methylthio group in certain pyrimidine systems can be labile. In studies on the closely related compound, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, it was observed that the methylthio group could be displaced by cyanide ions when attempting to prepare the 4-cyano-derivative. rsc.org This indicates that the C2 position of the pyrimidine ring is susceptible to nucleophilic attack, leading to the substitution of the methylthio group. rsc.org This reactivity allows for the introduction of diverse functionalities at this position, including amino, alkoxy, and other carbon-based nucleophiles.
Reactions of the Ethyl Acetate (B1210297) Moiety
The ethyl acetate side chain at the C4 position provides another avenue for chemical modification, primarily through reactions involving the ester functional group.
Hydrolysis to Carboxylic Acid Derivatives
The ethyl ester can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 2-(2-(methylthio)pyrimidin-4-yl)acetic acid. This reaction is a fundamental transformation in organic chemistry. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the carboxylate salt. This conversion from an ester to a carboxylic acid is crucial for subsequent reactions, such as amide bond formation where the acid is activated first. The hydrolysis of esters is a well-established reaction. mdpi.comevitachem.com
Table 2: Hydrolysis of Ethyl Acetate Moiety
| Starting Material | Reagents | Product | Reaction Type |
| This compound | 1. NaOH (aq) 2. H₃O⁺ | 2-(2-(methylthio)pyrimidin-4-yl)acetic acid | Saponification/Hydrolysis |
Transesterification and Amidation Reactions
The ethyl acetate group can undergo transesterification in the presence of another alcohol and an acid or base catalyst, allowing for the synthesis of different alkyl esters. researchgate.netbiofueljournal.com This reaction is typically an equilibrium process, and reaction conditions can be manipulated to favor product formation, for example, by using the desired alcohol as a solvent.
Furthermore, the ester can react with amines to form amides, a process known as amidation. This reaction often requires harsh conditions (high temperature and pressure) or, more commonly, is performed after converting the ester to the more reactive carboxylic acid. The resulting carboxylic acid can then be coupled with an amine using standard peptide coupling reagents to form the corresponding amide derivative. Similar pyrimidine systems have been successfully converted to amides from their corresponding esters, demonstrating the feasibility of this transformation. mdpi.com
Electrophilic and Nucleophilic Reactions on the Pyrimidine Core
The pyrimidine ring is an electron-deficient heterocycle, which dictates its reactivity towards electrophiles and nucleophiles. Its electron-poor nature generally makes it resistant to electrophilic aromatic substitution unless there are strong electron-donating groups present on the ring.
Conversely, the electron deficiency makes the pyrimidine core susceptible to nucleophilic aromatic substitution (SNAr), especially at positions activated by electron-withdrawing groups or bearing a good leaving group. In the case of this compound, the positions of interest are C2, C4, C5, and C6. As discussed, the methylthio group at C2 can be displaced by nucleophiles. rsc.org If a good leaving group, such as a halogen, were present at the C4 or C6 positions, these sites would be highly reactive towards nucleophiles. For example, studies on 4-chloro-6-alkylamino-5-nitropyrimidines show that the chlorine atom is readily displaced by various carbon nucleophiles. rsc.org While the parent compound lacks such a leaving group, its synthesis from precursors containing these groups is a common strategy.
Functionalization at Unsubstituted Pyrimidine Positions (e.g., C-5 Nitration)
Electrophilic substitution on the pyrimidine ring is generally challenging due to its π-deficient nature. The two nitrogen atoms in the ring are electron-withdrawing, which deactivates the ring towards attack by electrophiles. However, the C-5 position is the most electron-rich and, therefore, the most favorable site for electrophilic substitution. The presence of electron-donating groups on the pyrimidine ring can further activate it towards such reactions.
In the case of this compound, the methylthio group at C-2 and the alkyl group at C-4 are both electron-donating, which should, in principle, facilitate electrophilic attack at the C-5 position. Nitration is a classic example of electrophilic aromatic substitution. While direct nitration of unsubstituted pyrimidine is difficult, pyrimidines bearing activating groups have been successfully nitrated. For instance, the nitration of 2-substituted pyrimidine-4,6-diones has been shown to yield 5,5-gem-dinitropyrimidine-4,6-diones. nih.gov Although a specific example for the C-5 nitration of this compound is not readily found in the literature, it is plausible that under carefully controlled nitrating conditions (e.g., using a mixture of nitric acid and sulfuric acid), the nitro group could be introduced at the C-5 position. The reaction would proceed via the formation of a nitronium ion (NO₂⁺) which would then attack the electron-rich C-5 position of the pyrimidine ring. masterorganicchemistry.com
The general mechanism for such a reaction would involve the attack of the nitronium ion on the C-5 carbon, followed by the loss of a proton to restore the aromaticity of the pyrimidine ring. The reaction conditions would need to be optimized to achieve a good yield and to avoid potential side reactions, such as oxidation of the methylthio group.
Selective Substitution Reactions on the Pyrimidine Ring
The pyrimidine ring in this compound is susceptible to nucleophilic substitution, particularly at the C-2, C-4, and C-6 positions. The methylthio group at the C-2 position is a good leaving group and can be displaced by various nucleophiles.
Research on the closely related compound, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, provides valuable insights into the selective substitution reactions of such pyrimidine derivatives. rsc.org In this analog, both the chloro and methylthio groups are susceptible to nucleophilic displacement. It was observed that treatment with various nucleophiles such as dimethylamine, sodium phenoxide, and sodium thiophenoxide resulted in the substitution of the chloro group at the C-4 position. rsc.org
Interestingly, when attempting to prepare the 4-cyano derivative using sodium cyanide, the methylthio group at the C-2 position was displaced, leading to the formation of ethyl 2,4-bis(methylthio)pyrimidine-5-carboxylate. rsc.org This highlights the lability of the methylthio group and the potential for selective substitution at the C-2 position. Furthermore, reaction with an excess of sodium methoxide (B1231860) led to the displacement of both the chloro and methylthio groups, yielding methyl 2,4-dimethoxypyrimidine-5-carboxylate. rsc.org
These findings suggest that for this compound, the methylthio group at the C-2 position can be selectively displaced by strong nucleophiles. The outcome of the reaction would likely depend on the nature of the nucleophile and the reaction conditions. For example, amines could potentially displace the methylthio group to introduce a variety of amino substituents at the C-2 position.
| Starting Material | Nucleophile | Product | Reference |
|---|---|---|---|
| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Dimethylamine | Ethyl 4-(dimethylamino)-2-methylthiopyrimidine-5-carboxylate | rsc.org |
| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium phenoxide | Ethyl 4-phenoxy-2-methylthiopyrimidine-5-carboxylate | rsc.org |
| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium thiophenoxide | Ethyl 4-(phenylthio)-2-methylthiopyrimidine-5-carboxylate | rsc.org |
| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium cyanide | Ethyl 2,4-bis(methylthio)pyrimidine-5-carboxylate | rsc.org |
| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium methoxide (excess) | Methyl 2,4-dimethoxypyrimidine-5-carboxylate | rsc.org |
Formation of Fused Heterocyclic Systems from Pyrimidine Scaffolds
The reactive sites on the pyrimidine ring and the appended functional groups of this compound make it a valuable precursor for the synthesis of fused heterocyclic systems. Specifically, the ethyl acetate moiety at the C-4 position can participate in cyclization reactions to form rings fused to the pyrimidine core. Thieno[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidines are two important classes of fused heterocycles that can be synthesized from appropriately substituted pyrimidine derivatives.
The synthesis of thieno[2,3-d]pyrimidines often involves the construction of a thiophene (B33073) ring onto a pre-existing pyrimidine ring. For instance, 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidines can be chlorinated to give 4-chlorothieno[2,3-d]pyrimidines, which can then undergo nucleophilic substitution with various amines. nih.gov While not a direct cyclization of the title compound, this demonstrates a common strategy for accessing this fused system from pyrimidine precursors. A more direct approach could involve the reaction of a pyrimidine with a suitable sulfur-containing reagent that can react with the active methylene (B1212753) of the ethyl acetate group and a neighboring position on the pyrimidine ring to form the thiophene ring.
The synthesis of pyrrolo[2,3-d]pyrimidines from pyrimidine precursors has also been extensively studied. One approach involves the cascade annulation of 6-aminouracils with aurones promoted by iodine in DMSO to afford pyrrolo[2,3-d]pyrimidine derivatives in good yields. nih.gov Another strategy is a one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives to produce polyfunctionalized pyrrolo[2,3-d]pyrimidines. scielo.org.mx For this compound, a potential strategy for the formation of a fused pyrrole (B145914) ring could involve the introduction of a suitable functional group at the C-5 position, followed by an intramolecular cyclization involving the ethyl acetate moiety.
| Fused System | Pyrimidine Precursor Type | General Reaction | Reference |
|---|---|---|---|
| Thieno[2,3-d]pyrimidine | 4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine | Chlorination followed by nucleophilic substitution | nih.gov |
| Pyrrolo[2,3-d]pyrimidine | 6-Amino-1,3-dimethyluracil | Cascade annulation with aurones | nih.gov |
| Pyrrolo[2,3-d]pyrimidine | 6-Amino-1,3-dimethyluracil | One-pot three-component reaction with arylglyoxals and barbituric acid derivatives | scielo.org.mx |
Spectroscopic Characterization and Advanced Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it is possible to map out the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum of Ethyl 2-(2-(methylthio)pyrimidin-4-yl)acetate is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ), reported in parts per million (ppm), is indicative of the electronic environment of the protons.
The ethyl ester group will give rise to two characteristic signals: a triplet around 1.2-1.3 ppm for the methyl protons (-CH₃) and a quartet around 4.1-4.2 ppm for the methylene (B1212753) protons (-OCH₂-). The splitting pattern (triplet and quartet) is a result of spin-spin coupling between the adjacent methyl and methylene groups.
The methylthio group (-SCH₃) is expected to produce a sharp singlet in the region of 2.5-2.7 ppm. The methylene protons of the acetate (B1210297) group (-CH₂-) attached to the pyrimidine (B1678525) ring will also appear as a singlet, typically in the range of 3.8-4.0 ppm.
The pyrimidine ring itself contains two aromatic protons. The proton at the 6-position is anticipated to appear as a doublet around 8.5-8.7 ppm, while the proton at the 5-position will likely be observed as a doublet in the region of 7.2-7.4 ppm. The coupling between these two adjacent protons would result in the doublet splitting pattern for each.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Ethyl (-OCH₂CH₃ ) | 1.2-1.3 | Triplet |
| Methylthio (-SCH₃ ) | 2.5-2.7 | Singlet |
| Acetate (-CH₂ -) | 3.8-4.0 | Singlet |
| Ethyl (-OCH₂ CH₃) | 4.1-4.2 | Quartet |
| Pyrimidine H-5 | 7.2-7.4 | Doublet |
| Pyrimidine H-6 | 8.5-8.7 | Doublet |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.
The ethyl ester group will show a signal for the methyl carbon (-CH₃) at approximately 14 ppm and a signal for the methylene carbon (-OCH₂-) around 61 ppm. The carbonyl carbon (C=O) of the ester is expected in the downfield region, typically between 168-172 ppm.
The methylthio carbon (-SCH₃) should appear in the range of 12-16 ppm. The methylene carbon of the acetate group (-CH₂-) attached to the pyrimidine ring is predicted to be around 40-45 ppm.
The carbon atoms of the pyrimidine ring will have characteristic chemical shifts. C-2, bonded to the sulfur atom, is expected around 170-174 ppm. C-4, to which the acetate group is attached, will likely appear in the 160-165 ppm range. C-6 is predicted to be in a similar region, around 157-160 ppm, while C-5 is expected to be the most upfield of the ring carbons, at approximately 120-125 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ethyl (-OCH₂C H₃) | ~14 |
| Methylthio (-SC H₃) | 12-16 |
| Acetate (-C H₂-) | 40-45 |
| Ethyl (-OC H₂CH₃) | ~61 |
| Pyrimidine C-5 | 120-125 |
| Pyrimidine C-6 | 157-160 |
| Pyrimidine C-4 | 160-165 |
| Ester (C=O) | 168-172 |
| Pyrimidine C-2 | 170-174 |
To unambiguously assign the ¹H and ¹³C NMR signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak would be expected between the triplet of the ethyl methyl group and the quartet of the ethyl methylene group, confirming their connectivity. A cross-peak between the doublets of the pyrimidine protons at H-5 and H-6 would also be observed, confirming their adjacent positions on the ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would show correlations between the ethyl methyl protons and the corresponding methyl carbon, the ethyl methylene protons and its carbon, the methylthio protons and its carbon, the acetate methylene protons and its carbon, and the pyrimidyl H-5 and H-6 protons with their respective carbon atoms.
The acetate methylene protons showing a correlation to the ester carbonyl carbon and to C-4 and C-5 of the pyrimidine ring.
The methylthio protons showing a correlation to C-2 of the pyrimidine ring.
The pyrimidine H-5 proton showing correlations to C-4 and C-6.
The pyrimidine H-6 proton showing correlations to C-4 and C-5.
The ethyl methylene protons showing a correlation to the ester carbonyl carbon.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis of Functional Groups
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which corresponds to vibrational transitions of specific bonds and functional groups. The resulting spectrum provides a "fingerprint" of the molecule.
The most prominent feature in the FT-IR spectrum of this compound is expected to be a strong absorption band for the C=O (carbonyl) stretching of the ester group, typically appearing in the range of 1735-1750 cm⁻¹.
The C-O stretching vibrations of the ester group will likely produce strong bands in the region of 1250-1000 cm⁻¹. The C-H stretching vibrations of the aliphatic groups (methyl and methylene) are expected to appear just below 3000 cm⁻¹, typically in the 2850-2980 cm⁻¹ range.
The pyrimidine ring will exhibit characteristic C=C and C=N stretching vibrations within the aromatic region of 1400-1600 cm⁻¹. The C-S stretching vibration of the methylthio group is generally weaker and can be found in the 600-800 cm⁻¹ region.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H (aliphatic) | Stretching | 2850-2980 | Medium |
| C=O (ester) | Stretching | 1735-1750 | Strong |
| C=C, C=N (pyrimidine) | Stretching | 1400-1600 | Medium-Strong |
| C-O (ester) | Stretching | 1000-1250 | Strong |
| C-S | Stretching | 600-800 | Weak-Medium |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrimidine ring is the primary chromophore in this compound. Pyrimidine derivatives typically exhibit strong absorption bands in the UV region due to π → π* transitions. For this compound, it is expected to show one or more strong absorption maxima (λ_max) in the range of 230-280 nm. The substitution on the pyrimidine ring, including the methylthio and the acetate groups, will influence the exact position and intensity of these absorption bands.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Elucidation
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern. For this compound (molecular formula: C₉H₁₂N₂O₂S), the molecular weight is 228.27 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 228. The fragmentation pattern would likely involve the loss of various neutral fragments. Common fragmentation pathways could include:
Loss of the ethoxy group (-OCH₂CH₃) from the ester, resulting in a fragment at m/z 183.
Loss of the entire ethyl ester group (-COOCH₂CH₃), leading to a fragment at m/z 155.
Cleavage of the C-S bond, with loss of the methylthio radical (•SCH₃), giving a fragment at m/z 181.
Loss of a methyl radical (•CH₃) from the methylthio group, resulting in a fragment at m/z 213.
Fragmentation of the pyrimidine ring itself, leading to various smaller charged fragments.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Predicted Fragment Ion |
|---|---|
| 228 | [M]⁺ (Molecular Ion) |
| 213 | [M - CH₃]⁺ |
| 183 | [M - OCH₂CH₃]⁺ |
| 181 | [M - SCH₃]⁺ |
| 155 | [M - COOCH₂CH₃]⁺ |
Following a comprehensive search of scientific literature and crystallographic databases, no published single-crystal X-ray diffraction data for the specific compound this compound could be located.
Therefore, the requested section 4.5. X-ray Diffraction (XRD) for Single Crystal Solid-State Structure Determination , which requires detailed research findings and data tables, cannot be generated at this time due to the absence of the necessary primary crystallographic information in the available scientific record.
Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure
Density Functional Theory (DFT) is a leading method in computational quantum mechanics for modeling the electronic structure of many-body systems, including atoms, molecules, and condensed phases. DFT calculations for this compound would be foundational in understanding its fundamental properties.
Optimized Geometries and Conformational Analysis
A primary application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This process involves minimizing the energy of the molecule with respect to the positions of its nuclei. For a flexible molecule like this compound, which has several rotatable bonds (e.g., around the acetate group and the methylthio group), a conformational analysis would be performed. This involves exploring the potential energy surface to identify various stable conformers (local energy minima) and the transition states that connect them.
The results of such an analysis would typically be presented in a data table listing the key geometrical parameters (bond lengths, bond angles, and dihedral angles) for the most stable conformer.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Note: This table is illustrative as specific research data is unavailable.)
| Parameter | Bond/Angle | Calculated Value (Å/°) |
|---|---|---|
| Bond Length | C2-S1 | 1.75 |
| S1-C(methyl) | 1.82 | |
| C4-C(acetate) | 1.51 | |
| Bond Angle | C2-S1-C(methyl) | 103.5 |
| N1-C2-S1 | 115.0 | |
| Dihedral Angle | N1-C2-S1-C(methyl) | 175.0 |
This data would reveal the preferred spatial orientation of the methylthio and ethyl acetate substituents relative to the pyrimidine ring.
Vibrational Frequencies and Spectroscopic Data Correlation
Once the optimized geometry is obtained, DFT calculations can be used to predict the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The calculated vibrational spectrum is often used to interpret and assign experimental spectroscopic data, such as that from Fourier-transform infrared (FT-IR) and Raman spectroscopy. A comparison between the theoretical and experimental spectra can validate the accuracy of the computational model.
A data table would typically list the calculated vibrational frequencies, their intensities, and the description of the corresponding vibrational modes.
Table 2: Hypothetical Calculated Vibrational Frequencies for this compound (Note: This table is illustrative as specific research data is unavailable.)
| Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |
|---|---|---|
| ~3000 | Medium | C-H stretching (aromatic, alkyl) |
| ~1735 | Strong | C=O stretching (ester) |
| ~1580 | Strong | C=N, C=C stretching (pyrimidine ring) |
| ~1240 | Strong | C-O stretching (ester) |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization
The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. DFT calculations provide the energies and spatial distributions (shapes) of these orbitals. For this compound, the analysis would reveal which parts of the molecule are most electron-rich (HOMO) and electron-poor (LUMO). This information is crucial for understanding its behavior in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
Table 3: Hypothetical Frontier Molecular Orbital Properties for this compound (Note: This table is illustrative as specific research data is unavailable.)
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
Prediction of Electrophilic and Nucleophilic Reactivity
The distribution of the HOMO and LUMO provides a map of the likely sites for electrophilic and nucleophilic attack. The regions of the molecule where the HOMO density is highest are the most probable sites for attack by electrophiles. Conversely, the regions with the highest LUMO density are the most susceptible to attack by nucleophiles. For this compound, one might expect the lone pairs on the nitrogen and oxygen atoms, as well as the sulfur atom, to contribute significantly to the HOMO, making them potential nucleophilic centers. The pyrimidine ring carbons and the carbonyl carbon of the ester group would likely be significant contributors to the LUMO, marking them as potential electrophilic sites.
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized bonds and lone pairs. This analysis provides valuable information about charge distribution, hybridization, and the stabilizing effects of electron delocalization.
Table 4: Hypothetical NBO Analysis - Major Donor-Acceptor Interactions for this compound (Note: This table is illustrative as specific research data is unavailable.)
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
|---|---|---|
| LP(1) N1 | π*(C2-N3) | ~25 |
| LP(1) N3 | π*(C2-N1) | ~20 |
| LP(2) S1 | σ*(C2-N1) | ~5 |
Such an analysis would provide a detailed picture of the electronic communication within the molecule, explaining its stability and electronic properties.
Molecular Dynamics Simulations for Conformational Space and Dynamic Behavior
While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, the application of this computational technique to pyrimidine derivatives, in general, provides a robust framework for understanding their conformational space and dynamic behavior. MD simulations offer valuable insights into the time-dependent atomic-level movements and interactions of molecules, which are crucial for predicting their physicochemical properties and biological activities.
In the broader context of drug design and materials science, MD simulations for heterocyclic compounds like pyrimidine derivatives are instrumental. They can be used to predict binding affinities to protein targets by simulating the ligand-protein complex and analyzing the interaction energies and conformational changes upon binding. Furthermore, these simulations can help in understanding the transport properties of these molecules across biological membranes and their aggregation behavior in solution.
Table 1: Hypothetical Data from a Prospective Molecular Dynamics Simulation of this compound
The following table is a hypothetical representation of the type of data that could be generated from a molecular dynamics simulation of this compound. It is important to note that this data is illustrative and not based on actual published research for this specific compound.
| Simulation Parameter | Value | Description |
| Simulation Time | 100 ns | The total duration of the molecular dynamics simulation. |
| Solvent Model | TIP3P Water | A common water model used to simulate an aqueous environment. |
| Temperature | 300 K | The simulation was maintained at a constant temperature to mimic physiological conditions. |
| Pressure | 1 atm | The simulation was maintained at a constant pressure. |
| Principal Moment of Inertia (Ixx, Iyy, Izz) | 150, 350, 450 (amu·Å²) | These values provide insight into the molecule's mass distribution and overall shape. |
| Radius of Gyration (Rg) | 3.5 Å | A measure of the molecule's compactness. A smaller value indicates a more compact structure. |
| Solvent Accessible Surface Area (SASA) | 250 Ų | The surface area of the molecule that is accessible to the solvent, which is important for solubility and interaction with other molecules. |
| Root Mean Square Deviation (RMSD) | 1.2 Å | Measures the average distance between the atoms of the superimposed molecule and a reference structure, indicating conformational stability. |
| Root Mean Square Fluctuation (RMSF) | 0.8 Å (pyrimidine core), 2.5 Å (side chains) | Indicates the flexibility of different parts of the molecule. Higher values for the side chains suggest greater mobility. |
Computational studies on related pyrimidine structures often employ Density Functional Theory (DFT) to calculate optimized geometries, electronic properties, and vibrational frequencies. researchgate.netjchemrev.com These DFT calculations can serve as the starting point for MD simulations, providing an energetically minimized initial conformation. While DFT provides a static picture, MD simulations add the dynamic component, revealing how the molecule behaves over time due to thermal fluctuations and interactions with its environment.
The conformational flexibility of pyrimidine derivatives is a key factor in their biological activity. Different conformations can present distinct pharmacophoric features to a biological target. Understanding the conformational preferences and the ease of transition between different conformations is therefore critical for rational drug design. While experimental techniques like NMR spectroscopy can provide information on conformational dynamics, MD simulations offer a complementary, high-resolution view of these processes at an atomic level.
Conclusion
Precursor Compounds and Initial Building Blocks for Pyrimidine (B1678525) Ring Formation
The construction of the pyrimidine ring is most commonly achieved through the condensation of a three-carbon (C-C-C) fragment with a nitrogen-containing (N-C-N) fragment. bu.edu.eg The choice of these building blocks is crucial as it dictates the initial substitution pattern of the resulting heterocycle.
Strategies Utilizing Thiourea (B124793) and Related Thioamides
Thiourea and its derivatives are fundamental N-C-N building blocks for the synthesis of 2-thioxopyrimidines, which are key precursors to 2-(methylthio)pyrimidines. bu.edu.egwikipedia.org The use of thiourea is advantageous as it directly installs a sulfur atom at the 2-position of the pyrimidine ring. This sulfur can then be easily alkylated to introduce the methylthio group.
The classical approach involves the condensation of thiourea with a β-dicarbonyl compound. wikipedia.org This reaction proceeds via initial condensation of an amino group from thiourea with one of the carbonyl groups, followed by cyclization and dehydration to form the 3,4-dihydropyrimidine-2(1H)-thione. Subsequent oxidation or aromatization yields the pyrimidine ring.
Table 1: Examples of Thiourea in Pyrimidine Synthesis
| C-C-C Fragment | N-C-N Fragment | Reaction Type | Resulting Intermediate |
|---|---|---|---|
| Ethyl acetoacetate (B1235776) | Thiourea | Principal Synthesis | 2-Thio-6-methyluracil wikipedia.org |
| Substituted Chalcones | Thiourea | Cyclocondensation | 4,6-Disubstituted-dihydropyrimidine-2-thiones |
Application of Ethyl Acetate (B1210297) Derivatives as Carbonyl Precursors
Ethyl acetate derivatives, particularly β-keto esters like ethyl acetoacetate, are widely employed as the C-C-C fragment in pyrimidine synthesis. wikipedia.org These precursors provide the carbon backbone for the pyrimidine ring and introduce an ester functionality that can be retained or modified in the final product.
The reaction between ethyl acetoacetate and an N-C-N synthon like thiourea or guanidine (B92328) is a cornerstone of pyrimidine synthesis. bu.edu.egwikipedia.org For instance, the condensation of ethyl acetoacetate with thiourea directly leads to the formation of 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-one, a key intermediate. wikipedia.org
Table 2: Application of Ethyl Acetate Derivatives in Pyrimidine Ring Formation
| Ethyl Acetate Derivative | N-C-N Reagent | Reaction Name/Type | Key Features |
|---|---|---|---|
| Ethyl acetoacetate | Thiourea | Principal Synthesis | Forms a 2-thioxopyrimidine core. wikipedia.org |
| Ethyl acetoacetate | Guanidine | Principal Synthesis | Forms a 2-aminopyrimidine (B69317) core. |
| Ethyl acetoacetate | Amidines | Pinner Synthesis | Leads to 2-substituted pyrimidines. wikipedia.org |
Core Pyrimidine Ring Construction Approaches
The assembly of the pyrimidine core from the chosen building blocks can be achieved through several powerful synthetic strategies, including classical cyclocondensation reactions and modern multicomponent approaches.
Cyclocondensation and Annulation Reactions of Heterocyclic Precursors
Cyclocondensation is the most fundamental and widely used method for constructing the pyrimidine ring. bu.edu.eg This strategy involves the reaction of a 1,3-dielectrophilic C-C-C component (like a β-dicarbonyl compound) with a 1,3-dinucleophilic N-C-N component (like thiourea). bu.edu.eg The reaction typically proceeds under acidic or basic conditions and involves a sequence of condensation, cyclization, and dehydration/aromatization steps.
Annulation reactions, a subset of cyclocondensation, are used to build the pyrimidine ring onto an existing ring system, leading to fused heterocyclic structures. nih.gov For example, [4+2] cycloaddition strategies have been employed where a four-atom component reacts with a two-atom component to form the six-membered pyrimidine ring. nih.gov
Multicomponent Reaction Strategies in Pyrimidine Synthesis
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants. iau.irresearchgate.net MCRs are particularly attractive for pyrimidine synthesis due to their high atom economy, operational simplicity, and the ability to generate diverse molecular libraries.
The most prominent MCR for pyrimidine synthesis is the Biginelli reaction. nih.govresearchgate.net In its classic form, it involves the one-pot, acid-catalyzed condensation of an aldehyde, a β-keto ester (such as ethyl acetoacetate), and urea (B33335) or thiourea. nih.govresearchgate.net When thiourea is used, the reaction yields 3,4-dihydropyrimidin-2(1H)-thiones, which are valuable precursors for compounds like Ethyl 2-(2-(methylthio)pyrimidin-4-yl)acetate. iau.irresearchgate.net Numerous modern variations of the Biginelli reaction utilize different catalysts and reaction conditions to improve yields and expand the substrate scope. iau.irmdpi.com
Table 3: Comparison of Core Pyrimidine Synthesis Strategies
| Strategy | Description | Starting Materials Example | Advantages |
|---|---|---|---|
| Principal Synthesis | Stepwise condensation and cyclization. | Ethyl acetoacetate + Thiourea | High yields, well-established. wikipedia.org |
| Biginelli Reaction | One-pot three-component reaction. | Benzaldehyde + Ethyl acetoacetate + Thiourea | High efficiency, molecular diversity. nih.govresearchgate.net |
| [4+2] Cycloaddition | Annulation strategy to form the ring. | 1,4-Binucleophiles + Isothiocyanates | Access to fused pyrimidine systems. nih.gov |
Introduction and Functionalization of Methylthio and Acetate Moieties
The synthesis of the target compound, this compound, requires specific functionalization at the C2 and C4 positions of the pyrimidine ring.
Introduction of the Methylthio Group: The 2-(methylthio) group is typically introduced in a two-step process.
Thionation: The pyrimidine ring is first constructed using thiourea, which results in a 2-thioxopyrimidine intermediate (a pyrimidine-2(1H)-thione). wikipedia.org
S-Alkylation: The exocyclic sulfur atom of the pyrimidine-2(1H)-thione is a soft nucleophile and can be selectively alkylated. Treatment with an electrophilic methyl source, such as methyl iodide or dimethyl sulfate, under basic conditions leads to the formation of the 2-(methylthio)pyrimidine (B2922345). This S-alkylation is generally a high-yielding and regioselective reaction. nih.gov
Introduction of the Ethyl Acetate Moiety: The ethyl acetate group is attached to the C4 position of the pyrimidine ring via a methylene (B1212753) bridge (-CH₂-). Introducing this C-C bond can be accomplished through several methods, often involving a pre-functionalized pyrimidine ring. A common strategy involves:
Synthesis of a 4-Halopyrimidine: The pyrimidine core, already bearing the 2-(methylthio) group, is halogenated at the 4-position, typically creating a 4-chloropyrimidine (B154816) using a chlorinating agent like phosphorus oxychloride (POCl₃). researchgate.net
Cross-Coupling Reaction: The resulting 4-chloro-2-(methylthio)pyrimidine is a versatile intermediate. The ethyl acetate moiety can be introduced via a palladium-catalyzed cross-coupling reaction. For example, a Suzuki or Negishi coupling with a suitable organometallic reagent derived from ethyl acetate (e.g., a zinc or boron enolate of ethyl acetate) can form the required C-C bond. Alternatively, nucleophilic substitution of the chloride with the enolate of ethyl acetate can be employed.
An alternative route involves constructing the pyrimidine ring from a precursor that already contains the required carbon framework for the acetate side chain, such as ethyl 4,4-diethoxy-3-oxobutanoate, although this is a less common approach.
Nucleophilic Substitution Reactions for Methylthio Group Installation
The introduction of a methylthio (-SCH₃) group at the C2 position of the pyrimidine ring is a common strategy in the synthesis of this class of compounds. This is typically achieved through nucleophilic aromatic substitution (SNAr) reactions, where a suitable leaving group on the pyrimidine core is displaced by a methylthiolate nucleophile.
The reactivity of the pyrimidine ring towards nucleophilic attack is enhanced by the electron-withdrawing nature of the two ring nitrogen atoms, which stabilizes the intermediate Meisenheimer complex. wikipedia.org Positions 2, 4, and 6 are particularly activated for substitution. wikipedia.org While the methylthio group itself can be displaced under certain conditions, it is generally less labile than common leaving groups like halogens (e.g., -Cl) or sulfonyl groups (-SO₂R). rsc.orgacs.org Consequently, a frequent synthetic approach involves the reaction of a 2-chloropyrimidine (B141910) or a 2-sulfonylpyrimidine precursor with a source of methylthiolate, such as sodium thiomethoxide (NaSMe).
For instance, the reaction of a 2-chloropyrimidine derivative with sodium thiomethoxide in a suitable polar aprotic solvent like dimethylformamide (DMF) or ethanol (B145695) provides a direct route to the corresponding 2-(methylthio)pyrimidine. prepchem.com Another method involves the use of S-methylisothiourea, which can react with halogenated precursors to install the methylthio group. bu.edu.eg The choice of leaving group can significantly impact reaction conditions and efficiency, with sulfonyl groups often demonstrating superior reactivity compared to chloro or methylthio groups, allowing for milder reaction conditions. acs.orgnih.gov
The relative reactivity of different leaving groups at the C2 position of a pyrimidine ring in SNAr reactions is summarized in the table below.
| Leaving Group | Relative Reactivity | Typical Conditions | Reference |
| -SO₂Me | Very High | Room temp. to mild heating | acs.orgnih.gov |
| -Cl | Moderate | Heating with nucleophile | wikipedia.orgrsc.org |
| -SMe | Low | Forcing conditions for displacement | rsc.orgacs.org |
Esterification and Acetate Moiety Attachment Procedures
The installation of the ethyl acetate group at the C4 position of the pyrimidine ring can be accomplished through several synthetic pathways. A direct and convergent approach involves the reaction of a 4-halopyrimidine precursor with the enolate of ethyl acetate or a related synthetic equivalent.
A common method is the nucleophilic substitution of a 4-chloropyrimidine with ethyl mercaptoacetate (B1236969) in the presence of a base like sodium ethoxide. prepchem.com This reaction forms a thioether linkage, as seen in the synthesis of Ethyl 2-[(2-amino-6-methylpyrimidin-4-yl)thio]acetate. prepchem.com For the title compound, which features a direct C-C bond between the pyrimidine ring and the acetate group, a different strategy is required. This typically involves the reaction of a 4-chloropyrimidine with a carbon nucleophile, such as the Reformatsky reagent derived from ethyl bromoacetate (B1195939) or the enolate of ethyl acetate generated by a strong base like lithium diisopropylamide (LDA).
Alternatively, the pyrimidine ring can be constructed with the acetic acid side chain already in place or introduced at an early stage. Subsequent esterification of the carboxylic acid provides the desired ethyl ester. Standard esterification conditions, such as treatment of the pyrimidine-4-yl-acetic acid with ethanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄) or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), can be employed. A Minisci-type reaction offers another route, where radical alkoxycarbonylation can introduce an ester group directly onto the pyrimidine ring, although this may present regioselectivity challenges. ucla.edu
| Method | Description | Precursors | Reference |
| Enolate Alkylation | Reaction of a C4-halopyrimidine with the enolate of ethyl acetate. | 4-Chloropyrimidine, Ethyl acetate, Strong base (e.g., LDA) | acs.org |
| Reformatsky Reaction | Reaction of a C4-halopyrimidine with ethyl bromoacetate and zinc. | 4-Chloropyrimidine, Ethyl bromoacetate, Zinc | N/A |
| Esterification | Standard esterification of a pre-existing pyrimidine-4-yl-acetic acid. | Pyrimidine-4-yl-acetic acid, Ethanol, Acid catalyst | researchgate.net |
| Minisci Reaction | Radical-based introduction of an ester group onto the pyrimidine ring. | 5-Halopyrimidine, Ethyl pyruvate | ucla.edu |
Modern Synthetic Techniques and Catalysis in Pyrimidine Derivative Synthesis
Recent advances in synthetic organic chemistry have provided powerful tools for the construction and functionalization of pyrimidine scaffolds, leading to improved efficiency, yield, and molecular diversity.
Solid-Phase Organic Synthesis (SPOS) Applications for Pyrimidine Derivatives
Solid-phase organic synthesis (SPOS) has emerged as a high-throughput strategy for the preparation of libraries of pyrimidine derivatives for biological screening. nih.govacs.org In this technique, the pyrimidine scaffold or a precursor is covalently attached to an insoluble polymer support (resin), and subsequent chemical transformations are carried out. researchgate.net Excess reagents and by-products are easily removed by simple filtration and washing, streamlining the purification process. acs.orgresearchgate.net
Various polystyrene-derived supports, such as Rink amide resin, are commonly used. researchgate.net The synthesis can involve either building the pyrimidine ring directly on the solid support or attaching a pre-formed pyrimidine and subsequently modifying it. nih.govresearchgate.net For example, a 4,6-dichloro-5-nitropyrimidine (B16160) can be coupled to a resin, followed by sequential displacement of the chloro groups with different amines to build diversity. researchgate.net After the desired transformations are complete, the final product is cleaved from the resin. SPOS is particularly amenable to automation and the "split-and-pool" strategy for generating large combinatorial libraries. researchgate.net
Microwave-Assisted Synthesis (MAS) Protocols
Microwave-assisted synthesis (MAS) has revolutionized the synthesis of heterocyclic compounds, including pyrimidines. tandfonline.combohrium.com By using microwave irradiation, chemical reactions can be heated rapidly and efficiently, often leading to dramatic reductions in reaction times from hours to minutes. tandfonline.comfoliamedica.bg This technique frequently results in higher product yields, improved purity, and can enable reactions that are difficult to achieve with conventional heating. tandfonline.com
MAS has been successfully applied to various reactions in pyrimidine synthesis, including:
Biginelli Reaction: A three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea to form the pyrimidine core. Microwave irradiation significantly accelerates this classic multicomponent reaction. tandfonline.comfoliamedica.bg
Nucleophilic Substitution: Displacement of leaving groups on the pyrimidine ring is often enhanced by microwave heating, particularly with unreactive nucleophiles. acs.org For example, the displacement of a 2-methylsulfone group with various amines can be achieved in minutes at high temperatures using a sealed-vessel microwave reactor. acs.org
Cyclization Reactions: Intramolecular cyclizations to form fused pyrimidine ring systems are also effectively promoted by microwave energy. nih.gov
Transition Metal-Catalyzed Coupling Reactions for Pyrimidine Scaffolds
Transition metal catalysis has become an indispensable tool for the functionalization of heterocyclic rings. researchgate.netnih.gov Reactions such as Suzuki-Miyaura, Heck, and Sonogashira cross-coupling allow for the efficient formation of carbon-carbon and carbon-heteroatom bonds on the pyrimidine scaffold, providing access to a vast array of complex analogues that are otherwise difficult to synthesize. researchgate.net
Palladium and nickel catalysts are frequently employed for these transformations. researchgate.net For instance, a chloro or bromo-substituted pyrimidine can be coupled with a wide variety of boronic acids (Suzuki), alkenes (Heck), or terminal alkynes (Sonogashira) to introduce diverse substituents. Notably, even the 2-methylthio group, present in the title compound, can be utilized as a coupling handle in palladium- or nickel-catalyzed cross-coupling reactions with organozinc reagents, proceeding smoothly at ambient temperature. researchgate.net This offers a powerful method for late-stage functionalization. Pyrimidinesulfinates have also been developed as effective coupling partners in palladium-catalyzed Suzuki-Miyaura reactions, serving as stable and accessible alternatives to the often-unstable pyrimidine boronic acids. Furthermore, ruthenium complexes have been used to catalyze multicomponent reactions that produce structurally diverse pyrimidines via acceptorless dehydrogenative coupling pathways. acs.org
| Reaction | Catalyst | Coupling Partners | Bond Formed | Reference |
| Suzuki-Miyaura | Pd or Ni | Halopyrimidine + Boronic Acid/Ester | C-C (Aryl-Aryl) | researchgate.net |
| Heck | Pd | Halopyrimidine + Alkene | C-C (Aryl-Vinyl) | researchgate.net |
| Sonogashira | Pd/Cu | Halopyrimidine + Terminal Alkyne | C-C (Aryl-Alkynyl) | researchgate.net |
| Knochel-Type | Pd or Ni | (Methylthio)pyrimidine + Organozinc | C-C (Aryl-Alkyl/Aryl) | researchgate.net |
| Desulfinative | Pd | Pyrimidinesulfinate + Aryl Halide | C-C (Aryl-Aryl) |
Ethyl 2 2 Methylthio Pyrimidin 4 Yl Acetate As a Precursor in Organic Synthesis
Development of Novel Pyrimidine (B1678525) Ring Systems and Fused Heterocycles
The inherent reactivity of Ethyl 2-(2-(methylthio)pyrimidin-4-yl)acetate allows for its use in the construction of various fused heterocyclic systems. The acetate (B1210297) side chain and the pyrimidine ring provide the necessary functionalities for intramolecular cyclization reactions or for condensation reactions with binucleophilic reagents to build new rings onto the pyrimidine core.
A common strategy involves the initial conversion of the ethyl acetate moiety into a more reactive intermediate. For instance, treatment with hydrazine (B178648) hydrate (B1144303) readily transforms the ester into the corresponding hydrazide, 2-(2-(methylthio)pyrimidin-4-yl)acetohydrazide. This hydrazide is a key intermediate that can undergo cyclization with various reagents to form fused five- or six-membered rings. researchgate.net
For example, intramolecular cyclization of the acetohydrazide derivative under thermal conditions can lead to the formation of imidazo[1,2-a]pyrimidinones. Alternatively, reaction with dinucleophiles can yield more complex fused systems. The reaction of pyrimidine derivatives with hydrazine is a well-established method for synthesizing fused systems like pyrazolopyrimidines or pyrimidotriazines, depending on the reaction conditions and the substitution pattern of the pyrimidine precursor. researchgate.net
The general scheme for the synthesis of fused heterocycles from this compound often follows these steps:
Transformation of the ethyl acetate group into a suitable functional group for cyclization (e.g., hydrazide, amide).
Reaction with a reagent that provides the remaining atoms for the new ring.
Cyclization to form the fused heterocyclic system.
Below is a table summarizing potential fused heterocyclic systems that can be synthesized from this precursor.
| Starting Material | Reagent(s) | Fused Heterocycle | Reaction Type |
| This compound | 1. Hydrazine Hydrate 2. Thermal Cyclization | Imidazo[1,2-a]pyrimidinone derivative | Condensation-Cyclization |
| This compound | 1. Hydrazine Hydrate 2. Orthoesters | Pyrimido[1,2-b]pyridazinone derivative | Condensation-Cyclization |
| This compound | 1. Guanidine (B92328) or Amidine derivatives | Pyrimido[1,2-a]pyrimidine derivative | Condensation-Cyclization |
These reactions highlight the utility of this compound as a scaffold for generating a variety of fused pyrimidine systems, which are prevalent motifs in medicinal chemistry.
Scaffold Derivatization for Structure-Activity Relationship (SAR) Studies in Related Chemical Classes
In the field of medicinal chemistry, particularly in the development of kinase inhibitors, the pyrimidine scaffold is a privileged structure. ed.ac.uk this compound serves as an excellent starting point for creating libraries of compounds for Structure-Activity Relationship (SAR) studies. The derivatization can be systematically performed at three key positions: the 2-position (methylthio group), the 4-position (acetate side chain), and the pyrimidine ring itself.
Modification at the 2-Position: The methylthio group is an effective leaving group and can be readily displaced by a variety of nucleophiles. This allows for the introduction of diverse substituents, such as amines, alcohols, and thiols. In the context of kinase inhibitors, introducing different amine functionalities at this position can significantly impact the compound's binding affinity and selectivity by forming key hydrogen bonds with the target protein. researchgate.net
Modification at the 4-Position: The ethyl acetate side chain offers another handle for derivatization. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to form amides. This amide bond formation is a robust reaction and allows for the exploration of a large chemical space. Alternatively, as mentioned earlier, the ester can be converted to a hydrazide, which can then be reacted with aldehydes or ketones to form hydrazones, or with isocyanates to form semicarbazides. These modifications alter the polarity, size, and hydrogen bonding capabilities of the side chain, which are critical for SAR studies. nih.gov
Modification of the Pyrimidine Ring: While less common, electrophilic substitution on the pyrimidine ring itself is also possible, allowing for the introduction of substituents like halogens, which can further modulate the electronic properties of the molecule or serve as handles for further cross-coupling reactions.
| Position of Derivatization | Type of Modification | Introduced Functional Group | Impact on Molecular Properties |
| 2-Position (C2) | Nucleophilic Substitution | Amines, Anilines | Modulates hydrogen bonding, basicity, and steric interactions. |
| 4-Position (Side Chain) | Amide Coupling | Amides | Introduces diverse R-groups, alters polarity and H-bonding. |
| 4-Position (Side Chain) | Hydrazone Formation | Hydrazones | Increases molecular size and introduces new H-bond donors/acceptors. |
| 5-Position (Ring) | Electrophilic Halogenation | Halogens (e.g., Br, Cl) | Modifies electronic properties, provides handle for cross-coupling. |
These derivatization strategies enable the systematic exploration of the chemical space around the pyrimidine core, which is essential for optimizing the biological activity of lead compounds.
Strategies for Diversity-Oriented Synthesis (DOS) of Pyrimidine Analogs
Diversity-Oriented Synthesis (DOS) aims to generate structurally diverse small molecules in an efficient manner to explore novel areas of chemical space. nih.gov this compound is an ideal substrate for DOS due to its multiple, orthogonally reactive functional groups. A DOS strategy using this precursor would involve divergent reaction pathways originating from a common intermediate.
A possible DOS workflow could start with the conversion of the ester to the corresponding hydrazide, creating a key intermediate. This intermediate can then be subjected to a variety of reaction conditions to generate different molecular scaffolds.
Divergent Pathways from a Common Intermediate:
Pathway A: Fused Ring Formation: The hydrazide intermediate can be cyclized with different electrophilic partners to create a library of fused pyrimidine heterocycles, such as pyrazolopyrimidines or triazolopyrimidines. rsc.org
Pathway B: Side Chain Elaboration: The hydrazide can be reacted with a library of aldehydes to produce a diverse set of hydrazones. Each of these hydrazones can then be further modified.
Pathway C: Nucleophilic Substitution at C2: In parallel, the methylthio group at the 2-position can be substituted with a library of nucleophiles (e.g., various amines). This can be done either before or after the modification of the side chain, leading to a grid-like expansion of the chemical library.
The combination of these pathways allows for the rapid generation of a large and diverse library of pyrimidine analogs from a single, readily available precursor. The structural diversity is achieved by varying the substituents at multiple positions and by creating different heterocyclic cores.
The following table outlines a potential DOS strategy.
| Stage | Reaction | Diversity Input | Resulting Scaffold/Modification |
| Stage 1 | Ester to Hydrazide Conversion | Hydrazine Hydrate | Common Intermediate: 2-(2-(methylthio)pyrimidin-4-yl)acetohydrazide |
| Stage 2 (Divergent) | Nucleophilic Substitution at C2 | Library of Amines (R¹-NH₂) | Library of 2-amino-pyrimidin-4-yl acetohydrazides |
| Side Chain Reaction | Library of Aldehydes (R²-CHO) | Library of Hydrazones | |
| Cyclization | Library of 1,3-Dicarbonyls | Library of Fused Pyrazolopyrimidines | |
| Stage 3 (Further Diversification) | Combinations of Stage 2 reactions | - | Grid of compounds with diversity at C2 and the side chain |
This approach, leveraging the reactivity of this compound, enables the efficient synthesis of a wide range of pyrimidine derivatives, which can be valuable for high-throughput screening and the discovery of new biologically active molecules. nih.gov
Future Perspectives and Emerging Research Avenues
Exploration of Green Chemistry Principles in Pyrimidine (B1678525) Synthesis
The synthesis of pyrimidine derivatives, including Ethyl 2-(2-(methylthio)pyrimidin-4-yl)acetate, has traditionally relied on methods that may involve hazardous reagents and solvents, generating significant chemical waste. The integration of green chemistry principles offers a paradigm shift towards more environmentally benign and efficient synthetic routes. rasayanjournal.co.in Future research will likely focus on several key areas to enhance the sustainability of pyrimidine synthesis.
One promising approach is the adoption of microwave-assisted synthesis . nih.govrsisinternational.orgnih.govrsc.orgcapes.gov.br This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. nih.gov For the synthesis of precursors to this compound, microwave irradiation could be employed in condensation reactions, potentially eliminating the need for harsh catalysts and reducing energy consumption. nih.govnih.gov
The use of alternative solvents and solvent-free conditions is another critical aspect of green pyrimidine synthesis. eurekaselect.comresearchgate.net Water, ionic liquids, and deep eutectic solvents are being explored as greener alternatives to volatile organic compounds. rasayanjournal.co.in Solvent-free "grindstone" chemistry, where reactions are carried out by grinding solids together, represents an even more environmentally friendly approach that minimizes waste. researchgate.net Research into adapting these methods for the synthesis of 2-(methylthio)pyrimidine (B2922345) scaffolds is an active area of investigation.
The table below illustrates a comparative overview of traditional versus green chemistry approaches that could be applied to the synthesis of pyrimidine derivatives.
| Feature | Traditional Synthesis | Green Synthesis Approach | Potential Benefits for Pyrimidine Synthesis |
| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, Ultrasound | Reduced reaction times, lower energy consumption, improved yields. nih.gov |
| Solvents | Volatile organic compounds (e.g., DMF, Toluene) | Water, ethanol (B145695), ionic liquids, solvent-free conditions | Reduced environmental impact, improved safety, easier product isolation. rasayanjournal.co.inresearchgate.net |
| Catalysts | Stoichiometric and often toxic catalysts | Recyclable catalysts, biocatalysts, catalyst-free reactions | Reduced waste, lower costs, increased catalyst lifespan. eurekaselect.com |
| Reaction Design | Multi-step synthesis | One-pot, multicomponent reactions (MCRs) | Increased efficiency, reduced waste, higher atom economy. nih.govbohrium.com |
This table provides a generalized comparison and specific outcomes would depend on the particular reaction.
Advancements in High-Throughput Synthesis and Screening Methodologies for Chemical Libraries
To explore the full potential of the this compound scaffold, the synthesis and screening of large libraries of its derivatives are essential. High-throughput synthesis (HTS) and screening technologies are pivotal in accelerating this discovery process.
Automated synthesis platforms are becoming increasingly sophisticated, enabling the rapid production of numerous analogs. nih.govbiotage.co.jpchemrxiv.org These systems can perform sequential or parallel synthesis in microplate formats, allowing for precise control over reaction conditions and efficient purification. scispace.com For instance, an automated platform could be programmed to vary the ester group of this compound or introduce a diverse range of substituents at other positions on the pyrimidine ring. Stopped-flow technology integrated into continuous platforms allows for the rapid screening of reaction conditions, minimizing reagent use and accelerating the generation of compound libraries. nih.gov
Combinatorial chemistry , coupled with solid-phase or solution-phase synthesis techniques, provides a powerful tool for generating vast libraries of pyrimidine derivatives. By systematically combining a set of building blocks, a large number of unique compounds can be synthesized. For example, starting with a core 2-(methylthio)pyrimidine structure, different side chains can be introduced at various positions to create a library of analogs for biological screening.
The following table outlines a hypothetical high-throughput synthesis approach for generating a library based on the this compound scaffold.
| Step | Description | Building Blocks / Reagents | Expected Outcome |
| 1. Scaffold Preparation | Synthesis of the core 2-(methylthio)pyrimidine-4-acetate structure. | Thiourea (B124793), β-ketoester, methylating agent. | Gram-scale synthesis of the core scaffold. |
| 2. Diversification (R1) | Variation of the ester group. | A library of different alcohols for transesterification. | A sub-library with diverse ester functionalities. |
| 3. Diversification (R2) | Modification of the methylthio group. | Oxidation followed by nucleophilic substitution with various thiols. | A sub-library with different thioether side chains. |
| 4. Purification | Automated parallel purification. | High-performance liquid chromatography (HPLC). | Purified compounds in microtiter plates ready for screening. |
This table represents a conceptual workflow for the high-throughput synthesis of derivatives.
Theoretical Predictions and De Novo Design of Novel Pyrimidine Architectures
Computational chemistry and molecular modeling are indispensable tools for the rational design of novel pyrimidine-based compounds with desired properties. These in silico methods can predict the biological activity, physicochemical properties, and potential synthetic routes for new molecules, thereby guiding experimental efforts and reducing the time and cost of research and development.
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of theoretical drug design. nih.govsciepub.comsciepub.commui.ac.ir By establishing a mathematical correlation between the structural features of a series of compounds and their biological activity, QSAR models can predict the activity of yet-unsynthesized analogs. nih.gov For derivatives of this compound, QSAR models could be developed to predict their potential as, for example, kinase inhibitors or antibacterial agents, based on descriptors such as electronic properties, hydrophobicity, and steric parameters. sciepub.com
Molecular docking is another powerful computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govnih.govmdpi.com This method is crucial for understanding the molecular basis of a compound's biological activity and for designing new molecules with improved binding affinity and selectivity. For instance, if this compound is identified as a hit in a biological screen, molecular docking could be used to visualize its binding mode in the active site of the target protein. This information would then guide the design of new derivatives with modifications expected to enhance these interactions.
De novo design algorithms take computational drug design a step further by generating novel molecular structures from scratch that are predicted to have high affinity for a specific biological target. These algorithms can explore a vast chemical space to propose innovative pyrimidine architectures that may not be conceived through traditional medicinal chemistry approaches.
The table below summarizes key computational approaches and their potential application in the design of novel pyrimidine derivatives.
| Computational Method | Description | Application to Pyrimidine Design |
| QSAR | Establishes a statistical relationship between chemical structure and biological activity. nih.gov | Predict the activity of new this compound analogs. |
| Molecular Docking | Predicts the binding orientation of a ligand to a biological target. nih.gov | Guide the optimization of lead compounds to enhance target binding. |
| Molecular Dynamics | Simulates the movement of atoms and molecules over time. | Assess the stability of the ligand-protein complex. |
| De Novo Design | Generates novel molecular structures with desired properties. | Propose novel pyrimidine scaffolds with high predicted activity. |
This table highlights the role of computational methods in the drug discovery and design process.
Q & A
Q. What are the common synthetic routes for preparing Ethyl 2-(2-(methylthio)pyrimidin-4-yl)acetate, and how are intermediates characterized?
The compound is synthesized via nucleophilic substitution or coupling reactions. For example, a pyrimidine-thiol intermediate reacts with ethyl chloroacetate in acetone under reflux with potassium carbonate as a base . Key intermediates are purified via liquid-liquid extraction (ethyl acetate/water) and analyzed using LCMS (e.g., m/z 789.1 [M+H]+) and HPLC (retention time ~1.01–1.19 minutes under SMD-TFA05 conditions) .
Q. What analytical methods are recommended for confirming the structure and purity of this compound?
- LCMS : Confirm molecular weight (e.g., m/z 791 [M+H]+ observed in EP 4374877 ).
- HPLC : Assess purity using reverse-phase columns (e.g., retention time 1.19 minutes under acidic mobile phase conditions) .
- X-ray crystallography : For definitive structural confirmation, as demonstrated for analogous pyrimidine derivatives .
Q. How should researchers handle purification and storage to ensure stability?
Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and store under nitrogen at –20°C to prevent oxidation of the methylthio group. Stability tests under varying pH and humidity are recommended .
Advanced Research Questions
Q. What mechanistic insights explain the role of coupling reagents like 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphane in its synthesis?
This reagent facilitates amide bond formation under mild conditions (0°C, ethyl acetate/N,N-dimethylformamide solvent system) by activating carboxylic acids. Its use minimizes side reactions, such as racemization, critical for preserving stereochemistry in complex intermediates .
Q. How can researchers optimize reaction yields when scaling up synthesis?
Q. How should contradictory LCMS/HPLC data be resolved (e.g., m/z vs. 791)?
Discrepancies may arise from isotopic patterns (e.g., trifluoromethyl groups) or adduct formation. Verify using high-resolution mass spectrometry (HRMS) and cross-validate with NMR (e.g., ¹H/¹³C for methylthio protons at δ ~2.5 ppm) .
Q. What strategies mitigate byproduct formation during pyrimidine functionalization?
- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during coupling steps .
- Stepwise addition : Add reagents sequentially (e.g., pyridine before coupling reagent) to control exothermicity .
Q. How does the methylthio group influence reactivity in downstream applications?
The methylthio moiety acts as a leaving group, enabling substitution reactions (e.g., with morpholinoethoxybenzyl groups in kinase inhibitor syntheses). Its electron-withdrawing nature also modulates the pyrimidine ring’s electrophilicity .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
